molecular formula C23H24N4OS B456123 5-[2-(4-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide

5-[2-(4-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B456123
M. Wt: 404.5g/mol
InChI Key: LFMRMCUXVXLUIG-UHFFFAOYSA-N
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Description

5-[2-(4-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with a unique structure that combines a quinoline ring, a triazole ring, and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

5-[2-(4-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(4-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with proteins or nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 5-(4-hydroxyphenyl)-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-[2-(4-butoxyphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its combination of a quinoline ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields and provides opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C23H24N4OS

Molecular Weight

404.5g/mol

IUPAC Name

3-[2-(4-butoxyphenyl)quinolin-4-yl]-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H24N4OS/c1-3-5-14-28-17-12-10-16(11-13-17)21-15-19(18-8-6-7-9-20(18)24-21)22-25-26-23(29)27(22)4-2/h6-13,15H,3-5,14H2,1-2H3,(H,26,29)

InChI Key

LFMRMCUXVXLUIG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)N4CC

Origin of Product

United States

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